molecular formula C13H17Cl2NO4 B1664969 Acetamide, 2,2-dichloro-N-(2-hydroxyethyl)-N-veratryl- CAS No. 3576-63-4

Acetamide, 2,2-dichloro-N-(2-hydroxyethyl)-N-veratryl-

Cat. No. B1664969
CAS RN: 3576-63-4
M. Wt: 322.18 g/mol
InChI Key: GXQYCMHQLMYTTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamide, 2,2-dichloro-N-(2-hydroxyethyl)-N-veratryl- is a bioactive chemical.

Scientific Research Applications

  • Herbicide Metabolism and Toxicology

    • Acetochlor, a chloroacetamide herbicide similar to 2,2-dichloro-N-(2-hydroxyethyl)-N-veratryl-acetamide, is carcinogenic in rats, causing tumors in various organs. Its carcinogenicity involves a complex metabolic activation pathway leading to a DNA-reactive product, with human and rat liver microsomes playing a key role in its metabolism (Coleman, Linderman, Hodgson, & Rose, 2000).
  • Powder Diffraction and Potential Pesticide Applications

    • Derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, closely related to 2,2-dichloro-N-(2-hydroxyethyl)-N-veratryl-acetamide, have been characterized by X-ray powder diffraction and identified as potential pesticides (Olszewska, Tarasiuk, & Pikus, 2009).
  • Quantum Chemical Analysis for Molecular Insights

    • Quantum chemical calculations of derivatives of chlorophenyl acetamide, similar in structure to 2,2-dichloro-N-(2-hydroxyethyl)-N-veratryl-acetamide, provide insights into molecular structural parameters, thermodynamic properties, and vibrational frequencies, aiding in understanding their reactivity and potential applications (Choudhary, Agarwal, Gupta, & Tandon, 2014).
  • Synthesis of Novel Heterocyclic Systems

    • 2-Cyano-N-(2-hydroxyethyl) acetamide, closely related to 2,2-dichloro-N-(2-hydroxyethyl)-N-veratryl-acetamide, is an important intermediate in the synthesis of a variety of novel heterocyclic systems (Gouda et al., 2015).
  • Chemoselective Acetylation in Drug Synthesis

    • N-(2-Hydroxyphenyl)acetamide, structurally similar to 2,2-dichloro-N-(2-hydroxyethyl)-N-veratryl-acetamide, is an intermediate in the natural synthesis of antimalarial drugs. Chemoselective acetylation of this compound using specific catalysts has been studied, which is crucial in the synthesis of pharmacologically active compounds (Magadum & Yadav, 2018).

properties

CAS RN

3576-63-4

Product Name

Acetamide, 2,2-dichloro-N-(2-hydroxyethyl)-N-veratryl-

Molecular Formula

C13H17Cl2NO4

Molecular Weight

322.18 g/mol

IUPAC Name

2,2-dichloro-N-[(3,4-dimethoxyphenyl)methyl]-N-(2-hydroxyethyl)acetamide

InChI

InChI=1S/C13H17Cl2NO4/c1-19-10-4-3-9(7-11(10)20-2)8-16(5-6-17)13(18)12(14)15/h3-4,7,12,17H,5-6,8H2,1-2H3

InChI Key

GXQYCMHQLMYTTM-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CN(CCO)C(=O)C(Cl)Cl)OC

Canonical SMILES

COC1=C(C=C(C=C1)CN(CCO)C(=O)C(Cl)Cl)OC

Appearance

Solid powder

Other CAS RN

3576-63-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Acetamide, 2,2-dichloro-N-(2-hydroxyethyl)-N-veratryl-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetamide, 2,2-dichloro-N-(2-hydroxyethyl)-N-veratryl-
Reactant of Route 2
Reactant of Route 2
Acetamide, 2,2-dichloro-N-(2-hydroxyethyl)-N-veratryl-
Reactant of Route 3
Reactant of Route 3
Acetamide, 2,2-dichloro-N-(2-hydroxyethyl)-N-veratryl-
Reactant of Route 4
Reactant of Route 4
Acetamide, 2,2-dichloro-N-(2-hydroxyethyl)-N-veratryl-
Reactant of Route 5
Reactant of Route 5
Acetamide, 2,2-dichloro-N-(2-hydroxyethyl)-N-veratryl-
Reactant of Route 6
Reactant of Route 6
Acetamide, 2,2-dichloro-N-(2-hydroxyethyl)-N-veratryl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.